![molecular formula C16H14N2O6S B2743227 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008002-08-1](/img/structure/B2743227.png)
2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-Nitrobenzenesulfonyl compounds are used in organic chemistry as reducing agents . They can be prepared from the corresponding sulfonyl chloride and hydrazine hydrate . They are known to generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH .
Synthesis Analysis
2-Nitrobenzenesulfonylhydrazide (NBSH) can be prepared from commercial reagents and subsequent alkene reduction is operationally simple and generally efficient . A range of 16 substrates have been reduced, highlighting the unique chemoselectivity of diimide as an alkene reduction system .Chemical Reactions Analysis
2-Nitrobenzenesulfonylhydrazide (NBSH) generates diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .Scientific Research Applications
Catalytic Applications
- Ruthenium-Catalyzed Reductions : Research by Watanabe et al. (1984) demonstrates the use of formic acid in the presence of a ruthenium catalyst for reducing nitroarenes to aminoarenes, highlighting a method potentially applicable to compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for producing amino derivatives. The study found that various nitroarenes could be selectively reduced, suggesting a pathway for modifying such compounds in pharmaceutical synthesis or materials science (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Molecular Interactions and Synthesis
Interactions with Aromatic Carboxylic Acids : A study by Smith et al. (2001) on the synthesis and crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids indicates potential for forming stable structures through non-covalent interactions. This research could provide insight into designing molecular complexes with specific properties, using compounds like 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as building blocks (Smith, Wen, Bott, White, & Willis, 2001).
Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives from compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Their work highlights methods for generating diverse chemical structures potentially useful in drug discovery and development (Bombarda, Erba, Gelmi, & Pocar, 1992).
Photocatalytic Conversion
- Photocatalytic Conversion of Nitroaromatic Compounds : A study by Hakki et al. (2009) on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 revealed pathways for transforming nitrobenzene derivatives into quinolines and tetrahydroquinolines. This research could be directly applicable to environmental remediation or the synthesis of complex organic molecules (Hakki, Dillert, & Bahnemann, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZTRAVBRLBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
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